molecular formula C5H11NO3 B13819068 2,3-dihydroxy-N,N-dimethylpropanamide

2,3-dihydroxy-N,N-dimethylpropanamide

Cat. No.: B13819068
M. Wt: 133.15 g/mol
InChI Key: HVHUPNWOXYKWCC-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H11NO2. It is a colorless liquid with a slight odor, and it is known for its solubility in water and various organic solvents. This compound is used in various fields, including organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxy-N,N-dimethylpropanamide can be synthesized through several methods. One common method involves the reaction of N,N-dimethylpropanamide with a hydroxylating agent. The reaction typically occurs under mild conditions, with the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-N,N-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

2,3-Dihydroxy-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-N,N-dimethylpropanamide involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N,N-dimethylpropanamide: Similar in structure but with a hydroxyl group at a different position.

    N,N-Dimethyl-3-hydroxypropanamide: Another structural isomer with similar properties.

    N,N-Dimethylhydroxyacetamide: A related compound with a different carbon chain length.

Uniqueness

2,3-Dihydroxy-N,N-dimethylpropanamide is unique due to its specific hydroxylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

2,3-dihydroxy-N,N-dimethylpropanamide

InChI

InChI=1S/C5H11NO3/c1-6(2)5(9)4(8)3-7/h4,7-8H,3H2,1-2H3

InChI Key

HVHUPNWOXYKWCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(CO)O

Origin of Product

United States

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